3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thienopyridine-carboxamide class, characterized by a fused cyclopenta[b]thieno[3,2-e]pyridine core. Key structural features include:
- A 3-amino group at position 3.
- A carboxamide group at position 2, substituted with a 4-methoxyphenyl moiety.
- A partially saturated cyclopenta ring (6,7-dihydro-5H), enhancing conformational rigidity.
Properties
IUPAC Name |
6-amino-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-12-7-5-11(6-8-12)20-17(22)16-15(19)13-9-10-3-2-4-14(10)21-18(13)24-16/h5-9H,2-4,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCJZMXSCFUMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the core cyclopenta[b]thieno[3,2-e]pyridine structure. This can be achieved through a series of reactions including cyclization, condensation, and functional group modifications. The specific conditions, such as temperature, solvent, and catalysts, depend on the chosen synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group.
Reduction: : Reduction of the carboxamide group to an amine.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Generation of compounds with different substituents on the phenyl ring.
Scientific Research Applications
The compound 3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.419 g/mol
- CAS Number : 340813-04-9
Structure
The compound features a cyclopentathieno-pyridine core, which is known for its diverse biological activities. The presence of the amino and methoxy groups enhances its pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. Studies have shown that thieno[3,2-e]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
Research has demonstrated that derivatives of this compound exhibit significant biological activity, including:
- Antimicrobial Activity : Some studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
Pharmacological Research
Pharmacological studies are crucial for understanding the efficacy and safety profile of this compound. Preliminary studies indicate:
- Dose-dependent effects on target cells.
- Potential for development into a multi-target drug due to its structural diversity.
Case Study 1: Anticancer Properties
A study conducted on thieno[3,2-e]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers found that derivatives of this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | Journal of Medicinal Chem |
| Compound B | Neuroprotective | Neuropharmacology Journal |
| Compound C | Antimicrobial | International Journal of Antimicrobial Agents |
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| IC50 (Cancer Cell Line) | X µM |
| LD50 (Animal Model) | Y mg/kg |
| Bioavailability | Z% |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural features of related compounds:
Structural trends highlight:
- N-Aryl substituents : Electron-withdrawing groups (Cl, F) in KuSaSch100/101 may enhance metabolic stability but reduce solubility. The 4-methoxy group in the target compound and BX89211 could improve solubility due to its electron-donating nature .
- Position 4 substituents : Phenyl (KuSaSch series) and furan (BX89211) groups introduce steric and electronic variations, affecting binding interactions in biological systems .
Physicochemical Properties and Stability
Biological Activity
3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.419 g/mol
- CAS Number : 684231-04-7
- Structure : The compound features a cyclopenta[b]thieno-pyridine core with an amino and methoxy substituent which may influence its biological interactions.
Antiviral Properties
Recent studies have indicated that compounds related to this structure exhibit promising antiviral activities. For example, derivatives of thieno[3,2-e]pyridine have shown efficacy against various viral targets. The compound's structure may allow it to interact with viral proteins or inhibit viral replication pathways.
Case Study : In a study evaluating the antiviral activity of similar compounds, certain derivatives demonstrated significant inhibition of viral replication with EC50 values in the low micromolar range, indicating potential effectiveness against viral infections such as hepatitis C virus (HCV) and others .
Anticancer Activity
The biological activity of this compound has also been explored in the context of cancer treatment. The thieno-pyridine scaffold is known for its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.
Research Findings : A study on thieno-pyridine derivatives revealed that some compounds exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth. Specific modifications to the molecular structure enhanced these effects, suggesting a structure-activity relationship (SAR) worth exploring further .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for viral replication or tumor growth.
- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways that regulate cell survival and proliferation.
- Induction of Apoptosis : There is potential for this compound to induce programmed cell death in cancer cells through various biochemical pathways.
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic pathways for 3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide?
A three-step synthesis has been reported for structurally similar thienopyridine carboxamides:
Cyclopentanone condensation : React cyclopentanone with sodium methoxide and methyl formate to generate sodium (Z/E)-(2-oxocyclopentylidene)methanolate intermediates.
Thioxopyridine formation : Treat the intermediate with cyanothioacetamide and piperidinium acetate, followed by acidification to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.
Final coupling : React the thioxopyridine with 2-bromo-N-phenylacetamide in ethanol with anhydrous Na₂CO₃, achieving ~55% yield .
Q. What analytical techniques are recommended for characterizing this compound?
- Purity : HPLC (≥98% purity as per similar compounds) .
- Structural confirmation : 1H/13C NMR, DEPT, 2D NMR, and HRMS (e.g., for cyclopenta[b]thienopyridine derivatives) .
- Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve molecular geometry and hydrogen bonding .
Q. How can researchers validate the compound’s structural integrity during synthesis?
- Monitor reaction intermediates via TLC or LC-MS.
- Cross-verify spectral data (e.g., NH₂ and methoxy proton signals in 1H NMR) with computational predictions (DFT) or literature analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst screening : Test alternative bases (e.g., K₂CO₃ instead of Na₂CO₃) or solvents (DMF vs. ethanol) to improve coupling efficiency .
- Temperature control : Optimize reflux conditions (e.g., microwave-assisted synthesis) to reduce side reactions.
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted intermediates .
Q. What strategies are effective for derivatizing the core structure to explore structure-activity relationships (SAR)?
- Substitution at the 3-amino group : Introduce acyl or sulfonyl groups to modulate solubility and bioavailability.
- Ring modification : Replace the cyclopentane moiety with cyclohexane or fused aromatic rings to alter steric and electronic properties.
- Bioisosteric replacement : Substitute the thienopyridine sulfur with oxygen (e.g., furan analogs) to assess pharmacological tolerance .
Q. How can computational methods aid in predicting biological activity?
Q. What are common challenges in crystallographic analysis of this compound?
Q. How should researchers address contradictory biological activity data across studies?
- Assay standardization : Validate cytotoxicity protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7).
- Control for stereochemistry : Ensure enantiopurity (via chiral HPLC) to rule out activity differences between enantiomers .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Thienopyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
